molecular formula C22H39O6P B15345690 2-[2-(4-Dodecylphenoxy)ethoxy]ethyl dihydrogen phosphate CAS No. 63217-11-8

2-[2-(4-Dodecylphenoxy)ethoxy]ethyl dihydrogen phosphate

Cat. No.: B15345690
CAS No.: 63217-11-8
M. Wt: 430.5 g/mol
InChI Key: FYFRHNVOGWKKRC-UHFFFAOYSA-N
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Description

2-[2-(4-Dodecylphenoxy)ethoxy]ethyl dihydrogen phosphate (CAS: 63217-11-8) is an organophosphate ester characterized by a 4-dodecylphenol group linked via two ethoxy units to a phosphate moiety. Its molecular formula is C22H39O6P, with a molecular weight of 454.52 g/mol. The compound is structurally designed to balance lipophilic (dodecylphenol) and hydrophilic (phosphate and ethoxy) groups, making it suitable for applications requiring surfactant properties, such as emulsification, detergency, or pharmaceutical intermediates .

Properties

CAS No.

63217-11-8

Molecular Formula

C22H39O6P

Molecular Weight

430.5 g/mol

IUPAC Name

2-[2-(4-dodecylphenoxy)ethoxy]ethyl dihydrogen phosphate

InChI

InChI=1S/C22H39O6P/c1-2-3-4-5-6-7-8-9-10-11-12-21-13-15-22(16-14-21)27-19-17-26-18-20-28-29(23,24)25/h13-16H,2-12,17-20H2,1H3,(H2,23,24,25)

InChI Key

FYFRHNVOGWKKRC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)OCCOCCOP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Dodecylphenoxy)ethoxy]ethyl dihydrogen phosphate typically involves the reaction of 4-dodecylphenol with ethylene oxide to form 2-(4-dodecylphenoxy)ethanol. This intermediate is then reacted with ethylene oxide again to produce 2-[2-(4-dodecylphenoxy)ethoxy]ethanol. Finally, the phosphorylation of this compound with phosphoric acid yields this compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, and catalysts may be used to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Dodecylphenoxy)ethoxy]ethyl dihydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phosphates and phenols.

    Reduction: Reduction reactions can convert the phosphate group to a phosphite or phosphonate.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium hydroxide or amines are employed in substitution reactions.

Major Products

The major products formed from these reactions include various phosphates, phenols, and substituted phenoxy compounds.

Scientific Research Applications

2-[2-(4-Dodecylphenoxy)ethoxy]ethyl dihydrogen phosphate is utilized in several scientific research fields:

    Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.

    Biology: This compound is studied for its potential use in biological membranes and as a model compound for studying phosphate esters.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.

    Industry: It is used in the formulation of detergents, lubricants, and other industrial products.

Mechanism of Action

The mechanism of action of 2-[2-(4-Dodecylphenoxy)ethoxy]ethyl dihydrogen phosphate involves its interaction with lipid bilayers and proteins. The dodecylphenoxy group interacts with hydrophobic regions, while the phosphate group interacts with hydrophilic regions. This amphiphilic nature allows it to integrate into biological membranes, affecting membrane fluidity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain and Ethoxy Unit Variations

(a) 2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethyl Dihydrogen Phosphate (CAS: 52598-24-0)
  • Molecular Formula : C18H39O7P
  • Molecular Weight : 398.48 g/mol
  • LogP : 3.60
  • Key Differences: Contains three ethoxy units instead of two, increasing hydrophilicity. Uses a linear dodecyl chain instead of a dodecylphenol group, reducing aromatic interactions.
  • Applications : Widely used in reverse-phase HPLC separations due to its predictable partitioning behavior .
(b) 2-(Hexyloxy)ethyl Dihydrogen Phosphate (CAS: 63294-54-2)
  • Molecular Formula : C8H19O5P
  • Molecular Weight : 226.21 g/mol
  • Key Differences :
    • Shorter hexyl chain reduces lipophilicity (lower LogP).
    • Single ethoxy unit limits surfactant capabilities.
  • Applications : Intermediate in small-molecule synthesis or niche solubilization .
(c) Nonylphenol Hexa(oxyethylene) Dihydrogen Phosphate
  • Molecular Formula : ~C33H61O11P (estimated)
  • Key Differences: Six ethoxy units and a nonylphenol group enhance water solubility. Larger molecular weight (~688 g/mol) improves micelle formation.
  • Applications : High-performance detergents and industrial emulsifiers .

Functional Group Modifications

(a) Oleth-3 Phosphate (CAS: 45306-73-8)
  • Structure : Contains an oleyl (C18 unsaturated) chain and three ethoxy units.
  • Key Differences :
    • Unsaturated alkyl chain introduces fluidity and lower melting points.
    • Ethoxy-phosphate combination enhances biocompatibility.
  • Applications : Cosmetic formulations (e.g., shampoos, creams) as a mild surfactant .
(b) 2-[(5Z,8Z,11Z,14Z)-Icosatetraenoylamino]ethyl Dihydrogen Phosphate
  • Structure: Arachidonoyl (C20 polyunsaturated) chain linked via an amide bond.
  • Key Differences: Presence of an amide group and polyunsaturated chain enables biological signaling (e.g., endocannabinoid system modulation).
  • Applications : Research tool in lipidomics and neuropharmacology .

Research Findings and Implications

Structural Impact on Solubility

  • Longer alkyl chains (e.g., dodecyl) : Increase LogP, enhancing lipid membrane interaction but reducing aqueous solubility. This is critical in drug delivery systems .
  • Ethoxy units : Each additional ethoxy group reduces LogP by ~0.5 units, improving water solubility. Compounds with ≥3 ethoxy units are preferred in chromatographic applications .

Industrial vs. Pharmaceutical Use

  • High ethoxy content : Favored in detergents for foam stability and low skin irritation .

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